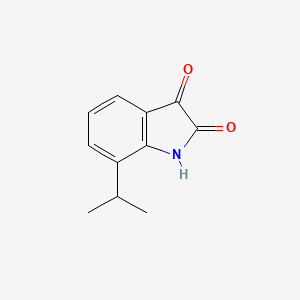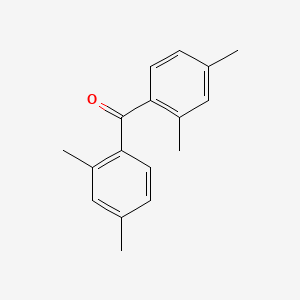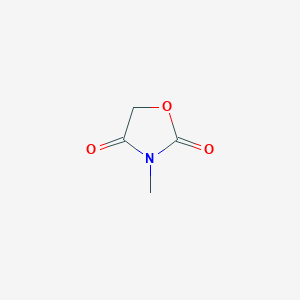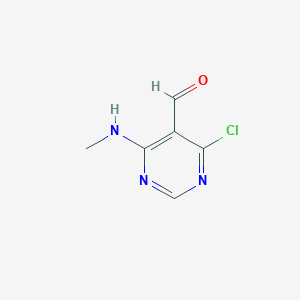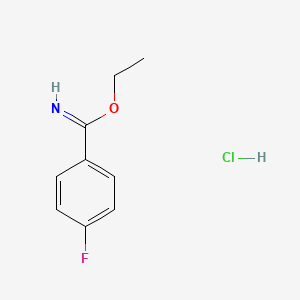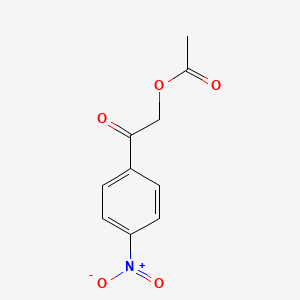
Acétate de 2-(4-nitrophényl)-2-oxoéthyle
Vue d'ensemble
Description
2-(4-Nitrophenyl)-2-oxoethyl acetate is an organic compound with the molecular formula C10H9NO5. It is a derivative of 4-nitrophenol and is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an acetate ester group (-COOCH3) attached to the ethyl group. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)-2-oxoethyl acetate has several applications in scientific research:
Enzyme Assays: It is used as a substrate in assays to measure the activity of esterases and lipases.
Biochemical Studies: The compound is used in studies involving the reductive cleavage of methionine-containing peptides.
Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(4-Nitrophenyl)-2-oxoethyl acetate can be synthesized through the esterification of 4-nitrophenol with acetic acid. The reaction is typically catalyzed by an immobilized lipase enzyme in an organic solvent such as n-heptane. The reaction conditions include a temperature of 65°C and a reaction time of approximately 3 hours . The immobilized enzyme can be reused for multiple cycles, making the process efficient and cost-effective.
Industrial Production Methods
In industrial settings, the production of 2-(4-Nitrophenyl)-2-oxoethyl acetate involves similar esterification reactions but on a larger scale. The use of continuous flow reactors and immobilized enzymes allows for the efficient production of the compound with high yields. The reaction conditions are optimized to ensure maximum conversion of reactants to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce 4-nitrophenol and acetic acid.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Hydrolysis: 4-nitrophenol and acetic acid.
Reduction: 2-(4-Aminophenyl)-2-oxoethyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl acetate involves its interaction with enzymes and other molecular targets. In enzyme assays, the compound is hydrolyzed by esterases or lipases, resulting in the release of 4-nitrophenol, which can be quantitatively measured. The nitro group can also undergo reduction or substitution reactions, leading to the formation of various derivatives with different biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: A precursor to 2-(4-Nitrophenyl)-2-oxoethyl acetate, used in similar biochemical assays.
2-Cyano-N-(4-nitrophenyl) acetamide: Another derivative of 4-nitrophenol, used in the synthesis of biologically active compounds.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl acetate is unique due to its combination of a nitro group and an acetate ester group, which allows it to participate in a wide range of chemical reactions. Its use as a substrate in enzyme assays and its role in the synthesis of other compounds highlight its versatility and importance in scientific research.
Propriétés
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-7(12)16-6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROHNFZTTHLMQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495850 | |
| Record name | 2-(4-Nitrophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65921-30-4 | |
| Record name | 2-(4-Nitrophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)
![2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1313876.png)

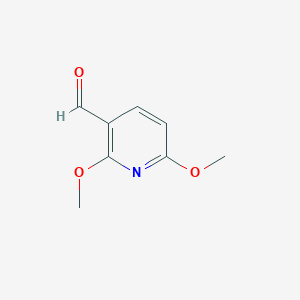

![Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B1313884.png)
